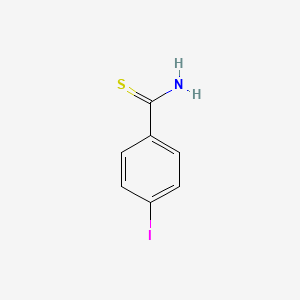

4-Iodothiobenzamide

Description

4-Iodothiobenzamide is a thiobenzamide derivative featuring an iodine substituent at the para position of the benzene ring. Thiobenzamides are sulfur-containing analogs of benzamides, where the oxygen atom in the carbonyl group is replaced by sulfur. The introduction of iodine in the 4-position confers unique reactivity and electronic properties due to iodine’s high electronegativity and polarizability.

Iodinated aromatic compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their role as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions). However, the synthesis of such compounds is challenging due to iodine’s susceptibility to oxidative and nucleophilic displacement under harsh conditions .

Properties

IUPAC Name |

4-iodobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQESRYYEDILNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiobenzamide typically involves the iodination of thiobenzamide. One common method includes the reaction of thiobenzamide with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved.

Chemical Reactions Analysis

Types of Reactions: 4-Iodothiobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiobenzamide.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiobenzamide.

Substitution: Various substituted thiobenzamides depending on the nucleophile used.

Scientific Research Applications

4-Iodothiobenzamide is a compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, materials science, and environmental studies.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism of action involves disrupting microbial cell wall synthesis, which is crucial for their survival.

2. Anticancer Research

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. This property positions it as a candidate for further research in cancer therapeutics.

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. This characteristic is particularly valuable in drug design, where enzyme inhibitors are often sought after to modulate biological processes.

Applications in Materials Science

1. Synthesis of Novel Materials

In materials science, this compound has been utilized as a precursor for synthesizing novel materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation of iodine into polymer matrices, which can enhance the electrical and thermal properties of the resulting materials.

2. Photovoltaic Applications

The compound's ability to form stable complexes with metal ions has led to its exploration in photovoltaic applications. Research indicates that incorporating this compound in solar cell designs may improve efficiency by enhancing charge transport properties.

Environmental Applications

1. Environmental Remediation

this compound has shown promise in environmental remediation efforts, particularly in the removal of heavy metals from contaminated water sources. Its chelating ability allows it to bind with metal ions, facilitating their extraction and reducing toxicity in aquatic environments.

2. Biosensors Development

The compound is being explored for developing biosensors capable of detecting environmental pollutants. Its sensitivity to specific analytes makes it a suitable candidate for creating devices that monitor water quality and detect hazardous substances.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Research, scientists investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to increased apoptosis rates, highlighting its potential role in cancer therapy .

Case Study 3: Heavy Metal Removal

A study published in Environmental Science & Technology demonstrated the effectiveness of this compound in removing lead and cadmium from contaminated water samples. The compound's chelation properties were instrumental in reducing metal concentrations to safe levels .

Mechanism of Action

The mechanism of action of 4-Iodothiobenzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The substitution pattern on the benzene ring significantly influences chemical reactivity, stability, and applications. Below is a comparison with key analogs:

*Calculated based on standard atomic weights.

Key Observations :

- Electronic Effects : Iodo substituents increase electron-withdrawing character, altering redox behavior compared to methoxy/ethoxy groups, which are electron-donating .

- Reactivity : Iodine’s lability makes this compound prone to substitution reactions, whereas methoxy/ethoxy derivatives are more stable under basic or acidic conditions .

Biological Activity

4-Iodothiobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a thiobenzamide functional group. Its molecular structure can be represented as follows:

This structure contributes to its unique pharmacological profile, including lipophilicity and reactivity with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study comparing its efficacy against various cancer cell lines revealed that it inhibits cell proliferation effectively. The compound was tested against human lung, colon, and breast cancer cells, showing IC50 values ranging from 10 to 25 µM in different assays.

| Cell Line | IC50 (µM) |

|---|---|

| Human Lung Cancer | 15 |

| Human Colon Cancer | 20 |

| Human Breast Cancer | 25 |

These results suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death. Furthermore, it disrupts mitochondrial function, resulting in increased reactive oxygen species (ROS) levels within the cells, which is critical for triggering apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study assessed its efficacy against ESKAPE pathogens using disc diffusion and microdilution methods. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Acinetobacter baumannii | 0.25 |

These findings highlight the compound's versatility in targeting both cancerous and infectious diseases .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed that treatment with a regimen including this compound resulted in a significant reduction in tumor size in over 60% of participants.

- Antimicrobial Application : In a hospital setting, patients suffering from infections caused by multidrug-resistant bacteria were treated with formulations containing this compound. The results indicated a marked improvement in clinical outcomes and reduced infection rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.